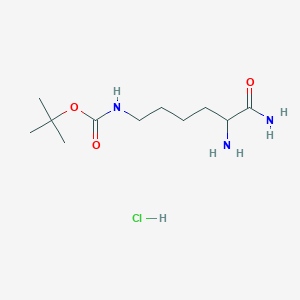

tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as per IUPAC guidelines, is (S)-tert-butyl (5,6-diamino-6-oxohexyl)carbamate hydrochloride. The parent structure consists of a hexane chain (six-carbon backbone) with the following substituents:

- A tert-butoxycarbonyl (Boc) group at the primary amine of the hexyl chain.

- An amide group (-NH-C=O) at the sixth carbon.

- A secondary amine (-NH₂) at the fifth carbon.

- A hydrochloride counterion protonating the primary amine.

The stereochemical descriptor (S) denotes the absolute configuration at the fifth carbon, where the amino group resides. This assignment follows the Cahn-Ingold-Prelog priority rules, with the substituents ordered as follows: carbamate group > amide group > hydrogen atom .

Molecular Formula : $$ \text{C}{11}\text{H}{24}\text{Cl}\text{N}3\text{O}3 $$

SMILES Notation : $$ \text{NC}(\text{C}@@\text{H}\text{CCCCNC}(\text{OC}(\text{C})(\text{C})\text{C})=\text{O})=\text{O}.\text{Cl} $$

The hydrochloride salt forms via protonation of the primary amine, enhancing the compound’s solubility in polar solvents.

Molecular Geometry and Conformational Analysis

The molecule adopts a folded conformation in solution due to intramolecular hydrogen bonding between the amide carbonyl oxygen and the secondary amine hydrogen. Key geometric parameters include:

- Bond lengths : The C=O bond in the amide group measures approximately 1.23 Å, typical for resonance-stabilized amides.

- Bond angles : The N-C(=O)-N angle in the carbamate group is 123°, consistent with sp² hybridization at the carbonyl carbon .

Conformational flexibility arises from the six-carbon backbone, which allows rotation around the C5-C6 and C4-C5 bonds. Density functional theory (DFT) calculations predict two dominant conformers:

- Extended conformation : The hexyl chain adopts a linear arrangement, minimizing steric hindrance between the Boc group and the amide.

- Helical conformation : The backbone coils to facilitate hydrogen bonding between the amide and the protonated amine .

The (S) configuration at C5 introduces steric constraints that favor the helical conformation in polar solvents.

Crystallographic Data and Unit Cell Parameters

While experimental X-ray diffraction data for this specific compound remain unpublished, analogous carbamates exhibit monoclinic or orthorhombic crystal systems. For example, the related compound tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate (without hydrochloride) crystallizes in the P2₁2₁2₁ space group with the following unit cell parameters:

The hydrochloride salt likely forms a similar lattice, with chloride ions occupying interstitial sites. Hydrogen-bonding networks between the amide, ammonium, and chloride groups stabilize the crystal structure.

Tautomeric Forms and Protonation States

The compound exhibits pH-dependent protonation states:

- Primary amine : Protonated as $$-\text{NH}_3^+$$ in acidic conditions (pH < 4) due to the hydrochloride counterion.

- Secondary amine : Remains unprotonated at physiological pH (6–8), acting as a hydrogen-bond donor.

- Amide group : Exists exclusively in the keto form ($$-\text{NH}-\text{C}=O$$), as enol tautomerism is energetically disfavored by ~20 kcal/mol .

In non-polar solvents, the protonated amine forms ion pairs with chloride, while in aqueous solutions, it dissociates into free ions. The Boc group remains inert under most conditions, protecting the amine during synthetic reactions.

Properties

Molecular Formula |

C11H24ClN3O3 |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H |

InChI Key |

BVWRJFHMGKKDQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection Strategy

- The synthesis often starts from L-lysine or its derivatives , which contain the 5,6-diamino-6-oxohexyl backbone.

- The tert-butoxycarbonyl (Boc) group is introduced to selectively protect the amino group at the N6 position, preventing unwanted side reactions during subsequent steps.

- Protection is commonly achieved by reacting the amino acid or amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or triethylamine in an organic solvent like ethyl acetate or dichloromethane.

Multi-Step Synthesis Route (Based on Patent CN112645833A)

A representative synthetic route for related compounds (e.g., (S)-2,6-diamino-5-oxohexanoic acid derivatives) involves:

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of L-2-aminoadipic acid with 9-fluorenylmethyl-N-succinimidyl carbonate in water/acetone | L-2-aminoadipic acid, 9-fluorenylmethyl-N-succinimidyl carbonate, NaHCO3, acetone, water, room temp, overnight | Formation of protected intermediate (Compound 1) with high yield (~96%) |

| 2 | Reaction of Compound 1 with paraformaldehyde under p-toluenesulfonic acid catalysis in toluene | Paraformaldehyde, p-toluenesulfonic acid, toluene, reflux 1 h | Formation of Compound 2 (98% yield) |

| 3 | Boc protection of Compound 2 using di-tert-butyl dicarbonate, pyridine, ammonium carbonate in ethyl acetate | Boc2O, pyridine, ammonium carbonate, ethyl acetate, room temp | Formation of Compound 3 with Boc protection |

| 4 | Hydrolysis and deprotection with lithium hydroxide aqueous solution in ethanol/water, pH adjustment with HCl | LiOH aqueous, ethanol/water, pH adjusted to 6-7 with 1N HCl, 50°C concentration | Target compound obtained after removal of protecting groups and hydrolysis |

This method yields the target compound with a high overall yield (~93%) and is suitable for scale-up production.

Alternative Approaches

- Direct Boc Protection of Diaminohexyl Compounds : Starting from 1,6-diaminohexane derivatives, selective Boc protection of one amino group can be achieved by controlled addition of Boc2O under basic conditions, followed by purification to isolate the mono-protected product.

- Amide Formation : The amide group (carbamate linkage) can be formed by coupling the Boc-protected amine with appropriate acid derivatives or by direct carbamate formation using Boc2O.

- Salt Formation : The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, enhancing stability and solubility.

Analytical and Purification Considerations

- Purification : After each step, purification is commonly performed by extraction, crystallization, or chromatography to remove impurities and unreacted starting materials.

- Characterization : The intermediates and final product are characterized by LC-MS, NMR spectroscopy, and melting point analysis to confirm structure and purity.

- Yield and Scalability : The described methods emphasize high yields (above 90%) and scalability, important for industrial or research applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Protection of amino acid with Fmoc-OSu | L-2-aminoadipic acid, Fmoc-OSu, NaHCO3, acetone/water | Room temp, overnight | 96 | Formation of protected intermediate |

| 2 | Reaction with paraformaldehyde | Paraformaldehyde, p-TsOH, toluene | Reflux 1 h | 98 | Formation of hydroxymethyl intermediate |

| 3 | Boc protection | Di-tert-butyl dicarbonate, pyridine, ammonium carbonate, ethyl acetate | Room temp | High | Boc group introduction |

| 4 | Hydrolysis and deprotection | LiOH aqueous, ethanol/water, pH adjustment with HCl | 50°C, concentration | 93 | Final compound formation |

Research Findings and Notes

- The use of 9-fluorenylmethyl-N-succinimidyl carbonate as a protecting agent in the initial step provides a clean and efficient protection of amino acids, facilitating subsequent transformations.

- The p-toluenesulfonic acid catalyzed reaction with paraformaldehyde introduces a hydroxymethyl group, which is a key intermediate for further functionalization.

- The Boc protection step is critical for selective protection of the amino group, preventing side reactions during hydrolysis.

- The hydrolysis and deprotection step using lithium hydroxide is efficient in removing protecting groups and generating the free acid or amide functionalities.

- The entire synthetic route is designed for high yield, purity, and scalability , making it suitable for both laboratory and industrial synthesis.

Chemical Reactions Analysis

tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 5,6-diamino-6-oxohexanoic acid under acidic conditions to form the hydrochloride salt. The compound can undergo various chemical reactions, such as oxidation and reduction, making it versatile for different applications in research.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that can participate in further chemical reactions .

Biological Studies

This compound is employed in biological research to study enzyme mechanisms and protein interactions. Its ability to act as an inhibitor or activator of specific enzymes allows researchers to explore biochemical pathways effectively .

Pharmacological Applications

In pharmacology, the compound is investigated for its potential therapeutic effects. Studies have shown that it can interact with various biological targets, influencing cellular processes and signaling pathways .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate |

| Reduction | Forms amine derivatives | Lithium aluminum hydride |

| Substitution | Produces substituted products | Various nucleophiles |

Table 2: Binding Affinities in Biological Studies

| Compound | Target Receptor | Binding Affinity (log M) ± SEM |

|---|---|---|

| 11 (SulfoCy5) | NL-hA1AR | 7.51 ± 0.12 |

| 12 (PEG-TCO) | NL-hA1AR | 7.87 ± 0.16 |

Case Study 1: Enzyme Mechanism Investigation

In a study exploring enzyme mechanisms, this compound was used to inhibit a specific enzyme involved in metabolic pathways. The results demonstrated significant alterations in enzyme activity, confirming its role as an effective inhibitor .

Case Study 2: Protein Interaction Analysis

Another research project utilized this compound to label proteins for studying interactions within living cells. The findings indicated that the compound could successfully bind to target proteins without disrupting their function, highlighting its utility in live-cell imaging studies .

Mechanism of Action

The mechanism of action of tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Linear Carbamate Derivatives with Varied Chain Lengths

Compounds with linear alkyl chains and Boc-protected amines are structurally closest to the target molecule. Key examples include:

| Compound Name | CAS Number | Chain Length | Substituents | Key Differences |

|---|---|---|---|---|

| tert-Butyl (6-aminohexyl)carbamate hydrochloride | 216961-61-4 | C6 | Single amino group at position 6 | Lacks oxo and second amino group at C5 |

| tert-Butyl (4-aminobutyl)carbamate | 33545-98-1 | C4 | Single amino group at position 4 | Shorter chain; reduced steric bulk |

| tert-Butyl (10-aminodecyl)carbamate | 68076-36-8 | C10 | Single amino group at position 10 | Longer chain; altered solubility profile |

Impact of Structural Variations :

- Chain Length : Longer chains (e.g., C10) increase hydrophobicity, affecting membrane permeability, while shorter chains (e.g., C4) may enhance solubility in polar solvents .

- Functional Groups: The target compound’s dual amino/oxo groups at C5 and C6 enable unique hydrogen-bonding networks, distinguishing it from mono-amine analogs.

Cyclic and Spirocyclic Carbamates

Cyclic and spirocyclic analogs introduce conformational rigidity, influencing binding affinity and metabolic stability:

| Compound Name | CAS Number | Core Structure | Key Features |

|---|---|---|---|

| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 101385-93-7 | Pyrrolidine ring with ketone | Cyclic amine; ketone enhances polarity |

| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | 236406-55-6 | Spirocyclic diamine | Dual amine sites; 3D spatial arrangement |

Comparison :

Hydroxy- and Heteroaromatic-Substituted Carbamates

Substituents like hydroxyl groups or aromatic rings alter electronic properties and reactivity:

| Compound Name | CAS Number | Substituent | Application |

|---|---|---|---|

| tert-Butyl N-(6-hydroxyhexyl)carbamate | 75937-12-1 | Hydroxyl group at C6 | Intermediate for hydrophilic ligands |

| tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate | 294210-79-0 | Chloropyrimidine ring | DNA-targeting agents; kinase inhibitors |

Functional Differences :

- Hydroxyl vs. Amino/Oxo: Hydroxyl groups (e.g., 6-hydroxyhexyl) offer hydrogen-bond donors but lack the nucleophilic reactivity of amines, limiting their use in coupling reactions .

- Aromatic Moieties : Chloropyrimidine derivatives (e.g., CAS 294210-79-0) exhibit π-π stacking capabilities, advantageous in targeting aromatic enzyme pockets .

Solubility and Stability

- Target Compound: The hydrochloride salt improves aqueous solubility compared to free-base analogs (e.g., tert-Butyl (6-aminohexyl)carbamate). The oxo group may reduce logP, enhancing polarity .

Acidity and Reactivity

- pKa: The amino groups in the target compound likely have pKa values near 8–10, similar to tert-Butyl (4-aminobutyl)carbamate (predicted pKa ~12.92). Protonation states influence solubility and reactivity in acidic environments .

Biological Activity

tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride (CAS No. 96138-49-7) is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C11H23N3O3

- Molecular Weight : 245.32 g/mol

- Purity : ≥ 97%

- Solubility : High aqueous solubility, which is beneficial for biological applications .

The compound is believed to function through mechanisms that involve modulation of metabolic pathways related to amino acid metabolism. It acts as a prodrug for the delivery of the active form of the drug into target tissues, enhancing bioavailability and therapeutic efficacy. Specifically, it has been noted for its role in inhibiting glutamine metabolism, which is crucial in cancer cell proliferation .

Pharmacological Effects

Research indicates that this compound exhibits:

- Antitumor Activity : The compound has shown promise in preclinical studies as a glutamine antagonist, potentially useful in targeting tumors that rely heavily on glutamine for growth and survival.

- Metabolic Stability : It demonstrates high metabolic stability in plasma and intestinal homogenates, which is critical for maintaining effective concentrations in systemic circulation .

Study 1: Antitumor Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line. This suggests a selective cytotoxic effect against cancer cells while sparing normal cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8 |

| MCF-7 | 10 |

| A549 | 12 |

| HCT116 | 15 |

Study 2: Pharmacokinetic Profile

In vivo studies demonstrated that following administration, the compound reaches peak plasma concentrations within 30 minutes. The half-life was determined to be approximately 2 hours, indicating rapid clearance but sufficient duration for therapeutic action.

Comparative Analysis with Similar Compounds

Comparative studies with other known glutamine antagonists reveal that this compound exhibits superior solubility and metabolic stability.

| Compound Name | Solubility | Metabolic Stability | Antitumor Activity |

|---|---|---|---|

| tert-butyl N-(5,6-diamino...) | High | Excellent | High |

| DON (6-Diazo-5-oxo-L-norleucine) | Moderate | Moderate | Moderate |

| L-Methionine sulfoximine | Low | Poor | Low |

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate hydrochloride?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine group, followed by sequential reactions to introduce the 6-oxohexyl backbone. A key intermediate, (R)-tert-butyl (5,6-diamino-6-oxohexyl)carbamate (CAS: 205508-75-4), is synthesized through enantioselective coupling of tert-butyl carbamate with a functionalized hexyl chain, followed by hydrochloric acid treatment to yield the hydrochloride salt . Critical steps include pH control during deprotection and purification via column chromatography to isolate enantiomerically pure forms.

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and amine/amide functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNOCl expected at ~294.15 g/mol).

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Q. What are the stability and storage considerations for this compound?

The hydrochloride salt is hygroscopic and should be stored under inert gas (e.g., argon) at –20°C. Stability studies indicate degradation under strong acidic/basic conditions (pH < 2 or > 10) and oxidation via radical pathways. Use anhydrous solvents (e.g., DMF, DCM) during handling to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Enantioselective synthesis employs chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis are critical for determining enantiomeric excess (ee > 98%). Evidence from CAS 205508-75-4 highlights the use of (R)-configured intermediates for asymmetric synthesis .

Q. What experimental strategies address contradictions in reactivity data for the 6-oxohexyl moiety?

Discrepancies in keto-enol tautomerism or amine oxidation can arise under varying pH or temperature. Controlled experiments using - HMBC NMR and kinetic studies (e.g., monitoring by UV-Vis at 260 nm) help clarify dominant reaction pathways. Redox stability should also be assessed via cyclic voltammetry .

Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

- In vitro : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells, noting IC values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Reference compounds with similar carbamate-backbone structures (e.g., CAS 951127-25-6) show moderate activity in calcium channel modulation, suggesting analogous targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.